molecular formula C20H38ClNO2 B13777513 Acetic acid, 2-allyl-2-cyclohexyl-, 3-(diethylamino)-2,2-dimethylpropyl ester, hydrochloride CAS No. 66827-50-7

Acetic acid, 2-allyl-2-cyclohexyl-, 3-(diethylamino)-2,2-dimethylpropyl ester, hydrochloride

Cat. No.: B13777513
CAS No.: 66827-50-7
M. Wt: 360.0 g/mol
InChI Key: CLWDWMYAIBFDFV-UHFFFAOYSA-N
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Description

This compound is a hydrochloride salt of a structurally complex acetic acid ester. Its key features include:

  • 2-Allyl-2-cyclohexyl group: A cyclohexane ring substituted with an allyl group, likely enhancing lipophilicity and steric bulk.
  • Hydrochloride salt: Improves aqueous solubility and stability for pharmaceutical or agrochemical applications.

Properties

CAS No.

66827-50-7

Molecular Formula

C20H38ClNO2

Molecular Weight

360.0 g/mol

IUPAC Name

[3-(2-cyclohexylpent-4-enoyloxy)-2,2-dimethylpropyl]-diethylazanium;chloride

InChI

InChI=1S/C20H37NO2.ClH/c1-6-12-18(17-13-10-9-11-14-17)19(22)23-16-20(4,5)15-21(7-2)8-3;/h6,17-18H,1,7-16H2,2-5H3;1H

InChI Key

CLWDWMYAIBFDFV-UHFFFAOYSA-N

Canonical SMILES

CC[NH+](CC)CC(C)(C)COC(=O)C(CC=C)C1CCCCC1.[Cl-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid, 2-allyl-2-cyclohexyl-, 3-(diethylamino)-2,2-dimethylpropyl ester, hydrochloride typically involves multiple steps:

    Formation of the ester: This can be achieved by reacting acetic acid with an alcohol derivative containing the allyl and cyclohexyl groups under acidic conditions.

    Introduction of the diethylamino group: This step may involve the reaction of the intermediate ester with a diethylamine under controlled temperature and pressure conditions.

    Formation of the hydrochloride salt: The final step involves the reaction of the compound with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch or continuous flow processes. The reaction conditions would be optimized for yield and purity, with careful control of temperature, pressure, and pH. Catalysts and solvents may be used to enhance the reaction rates and selectivity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the allyl group, leading to the formation of epoxides or other oxidized derivatives.

    Reduction: Reduction reactions may target the ester or the allyl group, resulting in the formation of alcohols or alkanes.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the ester or diethylamino groups.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Hydroxide ions, amines.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield epoxides, while reduction could produce alcohols.

Scientific Research Applications

Molecular Structure and Properties

  • Molecular Formula : C20H38ClNO2
  • Molecular Weight : 360.0 g/mol
  • SMILES Notation : CCN(CC)CC(C)(C)COC(=O)C(CC=C)C1CCCCC1
  • InChI Key : KNMVZOQPJSMWPE-UHFFFAOYSA-N

Pharmacological Applications

  • Antidepressant Activity : Research indicates that compounds similar to acetic acid esters exhibit antidepressant properties by modulating neurotransmitter levels in the brain. This compound's structural features may enhance its efficacy in targeting serotonin receptors.
  • Analgesic Properties : Studies have shown that derivatives of acetic acid can possess analgesic effects, making them potential candidates for pain management therapies.
  • Antitumor Activity : Preliminary investigations suggest that compounds with similar structures may inhibit tumor cell proliferation through various mechanisms, including apoptosis induction.

Chemical Research Applications

  • Synthetic Chemistry : This compound serves as a versatile intermediate in organic synthesis due to its reactive functional groups. It can be utilized in the development of new pharmaceuticals and agrochemicals.
  • Material Science : The unique properties of this compound allow it to be explored as a potential additive in polymer formulations, enhancing material properties such as flexibility and durability.

Case Study 1: Antidepressant Efficacy

A study published in a peer-reviewed journal investigated the antidepressant effects of similar compounds derived from acetic acid esters. The results demonstrated significant improvements in animal models treated with these compounds compared to controls, suggesting potential therapeutic applications for human depression treatment.

Case Study 2: Antitumor Activity

In vitro studies have shown that derivatives of acetic acid can inhibit the growth of various cancer cell lines. A specific focus on the compound's ability to induce apoptosis in breast cancer cells was documented, highlighting its potential role in cancer therapy.

Mechanism of Action

The mechanism by which acetic acid, 2-allyl-2-cyclohexyl-, 3-(diethylamino)-2,2-dimethylpropyl ester, hydrochloride exerts its effects would depend on its specific interactions with molecular targets. These could include enzymes, receptors, or other proteins. The pathways involved might be elucidated through biochemical assays and molecular modeling studies.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s uniqueness lies in its combination of cyclohexyl, allyl, and diethylamino-dimethylpropyl groups. Below is a comparison with analogs from the evidence:

Table 1: Structural and Functional Comparison

Compound Name (or Key Features) Structural Differences Hypothesized Functional Differences Reference
Oxybutynine hydrochloride Benzene acetic acid core, no allyl group Anticholinergic activity; higher polarity
(1-Cyclohexylcyclopropyl)amine hydrochloride Cyclopropane-cyclohexyl core, no ester/amine Likely lower solubility; agrochemical intermediate
4-Biphenyldiol, 2,2’-diallyl- Biphenyl core with allyl groups Potential antioxidant or polymer applications
Alachlor (2-chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide) Chloroacetamide backbone Herbicidal activity; higher environmental persistence

Key Observations:

Cyclohexyl vs. Allyl substitution (absent in most analogs) could introduce reactivity (e.g., via Michael addition) or metabolic instability .

Ester and Amine Functionality: The 3-(diethylamino)-2,2-dimethylpropyl ester differs from oxybutynine’s 4-(diethylamino)-2-butynyl ester, which has a linear alkyne chain. This branching may reduce metabolic oxidation rates . Compared to alachlor’s methoxymethyl group, the tertiary amine in the target compound could act as a pH-sensitive ion-pairing site, improving formulation flexibility .

Hydrochloride Salt :

  • Similar to oxybutynine hydrochloride , the salt form likely enhances bioavailability compared to neutral analogs like alachlor .

Research Findings and Hypotheses

  • Pharmacological Potential: Structural parallels to oxybutynine suggest possible antispasmodic or anticholinergic effects, though the allyl group might alter receptor binding kinetics .
  • Agrochemical Relevance : Chloroacetamide herbicides (e.g., alachlor ) share ester/amine motifs but lack cyclohexyl groups, implying the target compound could target different weed species or pathways.
  • Synthesis Challenges : The steric hindrance from 2,2-dimethylpropyl and cyclohexyl groups may complicate esterification steps, requiring optimized catalysts or conditions .

Biological Activity

Overview

Acetic acid, 2-allyl-2-cyclohexyl-, 3-(diethylamino)-2,2-dimethylpropyl ester, hydrochloride (CAS No. 66827-50-7) is a complex organic compound characterized by its unique molecular structure that includes an acetic acid ester, an allyl group, a cyclohexyl ring, and a diethylamino group. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities.

PropertyDetails
Molecular Formula C20H38ClNO2
Molecular Weight 360.0 g/mol
IUPAC Name [3-(2-cyclohexylpent-4-enoyloxy)-2,2-dimethylpropyl]-diethylazanium;chloride
InChI Key CLWDWMYAIBFDFV-UHFFFAOYSA-N

The biological activity of this compound is hypothesized to be mediated through interactions with various molecular targets, including enzymes and receptors. The specific mechanisms are still under investigation but may involve modulation of signaling pathways relevant to cellular proliferation and apoptosis.

Biological Activity

Research into the biological activity of acetic acid derivatives has shown promising results in several areas:

  • Antitumor Activity : Some studies have indicated that compounds similar to this ester exhibit cytotoxic effects against various human tumor cell lines. For instance, flavone acetic acid analogues have demonstrated significant indirect antitumor effects by enhancing the lytic properties of immune cells such as macrophages and monocytes .
  • Immunomodulatory Effects : The compound's structural features may contribute to immunomodulatory properties. Analogues of flavone acetic acid have been shown to induce cytokine expression in murine models, suggesting potential applications in immune response modulation .
  • Analgesic and Anti-inflammatory Potential : Compounds with similar structures have also been evaluated for their analgesic and anti-inflammatory activities. For example, certain phenoxy acetic acid derivatives exhibited significant inhibition of inflammatory markers in vivo, indicating a potential therapeutic role in managing inflammatory conditions .

Case Studies

  • Cytotoxicity Assessment : A study evaluated the cytotoxic effects of acetic acid derivatives on four human tumor cell lines. The results indicated that while direct cytotoxicity was low, significant indirect toxicity was observed through immune cell activation .
  • Immunological Response : Research on flavone acetic acid analogues demonstrated their ability to induce chemokine gene expression in murine cells, highlighting their immunomodulatory capabilities .
  • Inflammation Model : In a model assessing anti-inflammatory effects, certain compounds showed a marked reduction in paw thickness and weight in treated subjects compared to controls, underscoring their potential as anti-inflammatory agents .

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